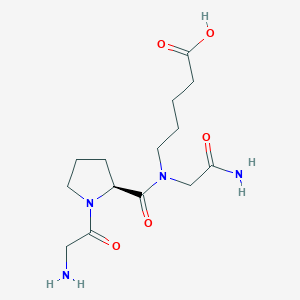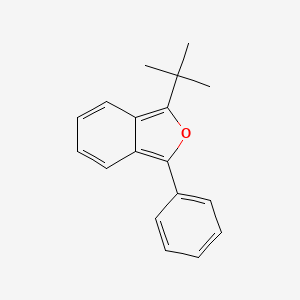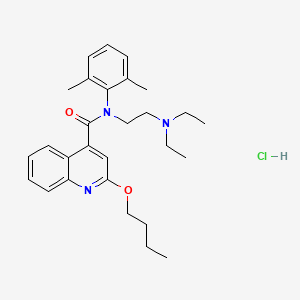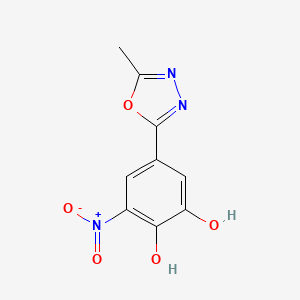![molecular formula C18H14N4O2 B12905593 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-07-1](/img/structure/B12905593.png)
5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that contains both pyrazole and pyrazine rings This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenol with 1-phenyl-1H-pyrazole-3-carboxylic acid under acidic conditions to form the desired pyrazolo[3,4-b]pyrazine ring system. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nitro, sulfonyl, or halogen groups.
Aplicaciones Científicas De Investigación
5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including kinase inhibition and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes, leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazolo[4,5-b]pyrazine: Known for its applications in medicinal chemistry and as a fluorescent probe.
1,2,3-Triazolo[1,5-a]pyrazine: Used in the development of polymers for solar cells and as a kinase inhibitor.
Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2’-pyrroles]: Investigated for their potential as anticancer agents and in organic electronics.
Uniqueness
5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine stands out due to its unique combination of methoxyphenoxy and phenyl groups, which enhance its chemical stability and biological activity. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance.
Propiedades
| 87595-07-1 | |
Fórmula molecular |
C18H14N4O2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
5-(2-methoxyphenoxy)-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C18H14N4O2/c1-23-15-9-5-6-10-16(15)24-17-12-19-18-14(21-17)11-20-22(18)13-7-3-2-4-8-13/h2-12H,1H3 |
Clave InChI |
ZSSGQVFWXOYYFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
![2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)








